WF-2421

Description

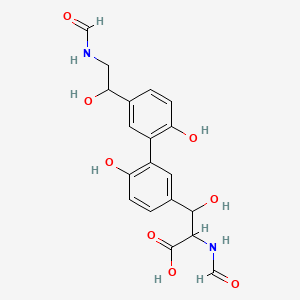

Structure

3D Structure

Properties

CAS No. |

128429-19-6 |

|---|---|

Molecular Formula |

C19H20N2O8 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C19H20N2O8/c22-8-20-7-16(26)10-1-3-14(24)12(5-10)13-6-11(2-4-15(13)25)18(27)17(19(28)29)21-9-23/h1-6,8-9,16-18,24-27H,7H2,(H,20,22)(H,21,23)(H,28,29) |

InChI Key |

WQVWUCSBLUJLNT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-formamido-5'-(2-formamido-1-hydroxyethyl)-beta-2',6-trihydroxy-3-biphenylpropanoic acid WF 2421 WF-2421 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Wf 2421

Retrosynthetic Strategies and Precursor Identification for WF-2421

A retrosynthetic analysis of this compound would likely involve disconnecting the molecule into simpler, readily available precursor fragments. Given the biphenyl (B1667301) core, a key disconnection might involve the bond connecting the two phenyl rings. Various cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling, are commonly employed for constructing biphenyl systems. researchgate.net

Further retrosynthetic steps would target the introduction of the propanoic acid chain, the hydroxyl groups, and the formamido and hydroxyethyl (B10761427) substituents. The propanoic acid moiety could potentially be installed via alkylation reactions. The hydroxyl groups on the biphenyl core might be introduced through oxidation or substitution reactions on appropriately functionalized precursors.

The formamido groups (R-NH-CHO) could be envisioned as arising from the formylation of primary or secondary amine precursors. ontosight.ainih.govwikipedia.orglew.ro Formylation, the introduction of a formyl group (-CHO) or a formamido group, can be achieved through various methods, including reactions with formic acid or its derivatives. ontosight.ai

The hydroxyethyl group (-CH2CH2OH) could be introduced through reactions involving masked ethanol (B145695) carbanions or via reduction of appropriate carbonyl compounds followed by deprotection if necessary. cdnsciencepub.comacs.orgacs.org Strategies for introducing hydroxyethyl groups with control over regiochemistry and stereochemistry have been explored in other synthetic contexts. acs.orgacs.orgfigshare.comnih.gov

Identifying suitable precursors would involve considering commercially available compounds or intermediates that can be synthesized efficiently and then elaborated to incorporate the required functionalities and the biphenyl core.

Development and Optimization of this compound Synthesis Pathways

Developing a synthetic route to this compound would involve selecting appropriate reactions and optimizing conditions to maximize yield and purity while controlling selectivity.

Conventional Chemical Synthesis Routes for this compound

Conventional chemical synthesis of this compound would likely involve a linear or convergent sequence of reactions using standard organic transformations. This could include:

Formation of the Biphenyl Core: Utilizing established cross-coupling reactions between appropriately substituted aryl halides and arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling). researchgate.net

Introduction of the Propanoic Acid Side Chain: Alkylation of a suitable carbanion equivalent with an electrophile containing the propanoic acid functionality or its precursor.

Installation of Hydroxyl Groups: Phenolic hydroxyl groups on the biphenyl system could be introduced early in the synthesis or through deprotection of protected hydroxyl groups.

Formation of Formamido Groups: Reaction of amine functionalities with formylating agents. ontosight.ainih.govwikipedia.orglew.ro

Introduction of the Hydroxyethyl Group: Chain elongation reactions followed by reduction or the use of masked hydroxyethyl synthons. cdnsciencepub.comacs.orgacs.orgfigshare.comnih.gov

Each step would require careful optimization of reagents, solvents, temperature, and reaction time to achieve acceptable yields and minimize side reactions.

Multi-Step Synthesis of this compound: Formation of Biphenylpropanoic Acid Core and Introduction of Formamido and Hydroxyethyl Groups

A multi-step synthesis would logically involve first constructing the substituted biphenylpropanoic acid core, followed by the introduction of the formamido and hydroxyethyl groups at the appropriate positions.

The biphenylpropanoic acid core could be synthesized by coupling a substituted phenyl fragment with a phenylpropanoic acid derivative or by forming the propanoic acid chain on a pre-formed biphenyl. For example, a Suzuki coupling between a substituted phenyl halide and a phenylboronic acid derivative containing a protected propanoic acid could be a viable approach. researchgate.net Alternatively, a Heck reaction or similar carbon-carbon bond forming reactions could be employed to construct the propanoic acid chain on a biphenyl precursor.

Once the biphenylpropanoic acid core is established with the correct substitution pattern of hydroxyl groups, the formamido and hydroxyethyl groups would need to be introduced regioselectively. The positions of these groups (alpha and 5' relative to specific points on the biphenylpropanoic acid structure) are critical. nih.gov This would likely require selective functionalization reactions, potentially utilizing protecting groups to differentiate reactive sites.

The introduction of the formamido groups would involve the selective formylation of primary or secondary amine functionalities at the alpha position of the propanoic acid and on a substituent at the 5' position of the biphenyl. nih.govontosight.ainih.govwikipedia.orglew.ro The hydroxyethyl group at the 5' position would also require a selective transformation, potentially involving reduction of a precursor carbonyl or carboxylic acid derivative, or the use of a protected hydroxyethyl synthon. cdnsciencepub.comacs.orgacs.orgfigshare.comnih.gov

Chemo- and Regioselective Transformations in this compound Synthesis

Given the presence of multiple hydroxyl, carboxylic acid, and amino functionalities (or their protected forms) in intermediates, chemoselectivity is paramount in the synthesis of this compound. Reactions must selectively target specific functional groups without affecting others. This often necessitates the use of protecting groups, carefully chosen reagents, and controlled reaction conditions. sit.edu.cnnih.govunito.it

Regioselectivity is also crucial, particularly in the introduction of the formamido and hydroxyethyl groups at the correct positions on the biphenyl and propanoic acid moieties. nih.govorganic-chemistry.orgnih.govpitt.edu Achieving high regioselectivity may involve exploiting the electronic or steric properties of the intermediate, using directing groups, or employing catalytic methods that favor reaction at a specific site.

For example, selective formylation of one amine in the presence of another, or selective introduction of a hydroxyethyl group at a particular aromatic position, would require careful control of reaction conditions and potentially the use of bulky or specific reagents.

Stereoselective Synthesis Approaches for this compound Isomers

The structure of this compound contains chiral centers, implying the existence of stereoisomers. nih.gov To synthesize a specific isomer of this compound, stereoselective synthesis approaches would be necessary. This could involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to create diastereomers that can be separated, followed by cleavage of the auxiliary. thieme-connect.comconicet.gov.ar

Asymmetric Catalysis: Utilizing chiral catalysts to direct the formation of one stereoisomer over the other during key bond-forming reactions. nih.govconicet.gov.arntu.edu.sglibguides.comtesisenred.net This is often the preferred method for large-scale synthesis due to its catalytic nature.

Use of Chiral Building Blocks: Incorporating commercially available enantiomerically pure starting materials or intermediates into the synthesis.

Controlling the stereochemistry at the alpha carbon of the propanoic acid and the carbon bearing the hydroxyl group in the hydroxyethyl moiety would be particularly important. nih.gov Techniques such as asymmetric reduction of ketones or enantioselective alkylation could be employed.

Novel Synthetic Strategies for this compound and its Analogues

While specific novel strategies for this compound synthesis are not widely detailed in general searches, research in organic synthesis continually explores new methodologies that could be applicable. beilstein-journals.org These might include:

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and efficiency.

Mechanochemistry: Employing mechanical force to drive chemical reactions, potentially reducing solvent usage and reaction times.

Biocatalysis: Using enzymes or microorganisms to catalyze specific transformations with high chemo-, regio-, and stereoselectivity. acs.org While this compound is naturally produced by a fungus, a controlled in vitro biocatalytic synthesis of specific steps or the entire molecule could be explored.

Photocatalysis or Electrocatalysis: Utilizing light or electrical energy to drive reactions under milder conditions.

Developing novel strategies for this compound or its analogues could lead to more efficient, sustainable, and cost-effective synthetic routes, potentially providing access to a wider range of derivatives for further study.

Green Chemistry Principles in this compound Synthesis

Green Chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry provide a framework for achieving this goal, covering aspects from waste prevention and atom economy to the use of safer solvents and catalysts, and designing for degradation. nih.gov, vapourtec.com Applying these principles to the synthesis of a complex molecule like this compound would involve evaluating each synthetic step to minimize waste, maximize the incorporation of reactants into the final product (atom economy), and utilize less toxic reagents and solvents. nih.gov, vapourtec.com For instance, exploring alternative reaction media like water or supercritical fluids, or employing solvent-free conditions where possible, aligns with green chemistry objectives. nih.gov The use of catalysts, particularly those that are recyclable, is another key principle for reducing waste and improving efficiency. scribd.com, nih.gov, vapourtec.com While specific green chemistry routes for this compound were not found in the search results, the principles are universally applicable to optimize chemical synthesis for environmental sustainability.

Molecular Mechanism of Action and Interaction Studies of Wf 2421

Identification and Characterization of WF-2421's Molecular Targets

The primary molecular target of this compound has been identified as the enzyme aldose reductase. nih.gov This enzyme is a key component of the polyol pathway, which is involved in the metabolism of glucose. nih.gov

Protein-Ligand Interaction Dynamics and Binding Kinetics of this compound

Detailed studies on the protein-ligand interaction dynamics and specific binding kinetics of this compound with aldose reductase are limited in publicly available literature. The interaction is primarily characterized by its inhibitory effect on the enzyme's activity. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the aldose reductase activity.

While comprehensive kinetic parameters such as the Michaelis constant (K_m), maximum reaction velocity (V_max), and the inhibition constant (K_i) for this compound are not extensively documented, the IC50 value provides a strong indication of its affinity for the enzyme. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been specified in the available research. Molecular docking studies, which could provide insights into the binding pose and specific interactions with amino acid residues in the active site of aldose reductase, have not been reported for this compound.

Nucleic Acid Interactions and Modulation by this compound

There is currently no scientific evidence to suggest that this compound directly interacts with or modulates nucleic acids such as DNA or RNA. Its known mechanism of action is centered on the inhibition of the aldose reductase enzyme.

Enzymatic Inhibition or Activation Profiles of this compound

This compound is characterized as a potent inhibitor of aldose reductase. nih.gov Research has determined a specific IC50 value for its inhibitory activity against partially purified aldose reductase from a rabbit lens.

| Enzyme Target | Organism/Tissue Source | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Aldose Reductase | Rabbit Lens (partially purified) | 3 x 10-8 M | nih.gov |

This low IC50 value indicates that this compound is a highly effective inhibitor of aldose reductase at nanomolar concentrations. nih.gov There are no reports of this compound activating any known enzymes.

Elucidation of Cellular Signaling Pathways Modulated by this compound

The modulation of cellular signaling pathways by this compound is a direct consequence of its inhibition of aldose reductase. By blocking this enzyme, this compound can influence downstream pathways that are regulated by aldose reductase activity and the polyol pathway.

Receptor-Mediated Signaling Cascades Influenced by this compound

Direct interaction of this compound with cell surface or intracellular receptors has not been documented. However, by inhibiting aldose reductase, this compound can indirectly influence receptor-mediated signaling cascades that are sensitive to oxidative stress. Aldose reductase activity can lead to the depletion of NADPH and an increase in reactive oxygen species (ROS), which can in turn affect various signaling pathways. nih.gov

Inhibition of aldose reductase has been shown to impact signaling pathways such as:

Protein Kinase C (PKC) Pathway: Aldose reductase activity has been linked to the activation of PKC. nih.govnih.gov By inhibiting aldose reductase, compounds like this compound may downregulate PKC activation, thereby affecting cellular processes such as proliferation and gene expression. nih.gov

NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of inflammation. nih.gov Aldose reductase has been implicated in the activation of the NF-κB pathway. nih.gov Therefore, inhibition of aldose reductase by this compound could potentially lead to the suppression of NF-κB-mediated inflammatory responses.

Nrf2 Signaling Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Some aldose reductase inhibitors have been shown to activate the Nrf2 signaling pathway, leading to the expression of antioxidant genes. mdpi.commdpi.com It is plausible that this compound could exert similar effects, though specific studies are lacking.

| Signaling Pathway | General Effect of Aldose Reductase Inhibition | Potential Downstream Consequences |

|---|---|---|

| Protein Kinase C (PKC) | Downregulation | Alterations in cell proliferation and gene expression |

| NF-κB | Suppression | Reduction of inflammatory responses |

| Nrf2 | Potential Activation | Increased expression of antioxidant genes |

Intracellular Second Messenger Systems Affected by this compound

The direct effect of this compound on specific intracellular second messenger systems has not been explicitly studied. However, its inhibitory action on aldose reductase can influence the levels of molecules that act as second messengers. For instance, reactive oxygen species (ROS), which can be generated as a consequence of increased polyol pathway flux, can function as second messengers. nih.gov By inhibiting aldose reductase and potentially reducing ROS production, this compound may indirectly modulate signaling events that are dependent on these second messengers.

Furthermore, the activation of phospholipase C (PLC) and the subsequent generation of second messengers like diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3) are linked to PKC activation. nih.gov Given the connection between aldose reductase and PKC, it is conceivable that this compound could influence these second messenger systems, although direct evidence is not available.

Investigation of this compound's Subcellular Localization and Distribution

The determination of a compound's subcellular localization is critical to understanding its mechanism of action. By identifying the specific cellular compartments—such as the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm—where a compound accumulates, researchers can infer its potential molecular targets and biological functions. Techniques commonly employed for such investigations include fluorescence microscopy using tagged versions of the compound, or cell fractionation followed by quantitative analysis.

Currently, there are no published studies that have explored the subcellular distribution of this compound. Research in this area would be invaluable for elucidating whether this compound acts on targets within specific organelles or if its effects are more broadly distributed throughout the cell.

Transcriptomic and Proteomic Analysis of this compound Effects in Model Systems

To understand the global cellular response to a compound, researchers often turn to transcriptomic and proteomic analyses. Transcriptomics, typically performed using techniques like RNA-sequencing, reveals changes in gene expression levels upon treatment with the compound. Proteomics, often utilizing mass spectrometry, identifies and quantifies changes in the protein landscape of the cell. These approaches can uncover the pathways and biological processes that are modulated by the compound, providing a holistic view of its effects.

A thorough search of existing literature and data repositories yielded no studies on the transcriptomic or proteomic consequences of cellular exposure to this compound. Such analyses would be instrumental in building a comprehensive profile of this compound's biological activity, moving beyond its known role as an aldose reductase inhibitor to uncover other potential effects and mechanisms. The tables below are placeholders for data that would be generated from such studies.

Table 1: Hypothetical Transcriptomic Data of this compound Treatment This table is for illustrative purposes only, as no actual data is available.

| Gene | Log2 Fold Change | p-value | Pathway |

|---|---|---|---|

| Gene A | 2.5 | 0.001 | Metabolic Process X |

| Gene B | -1.8 | 0.005 | Cell Cycle Regulation |

| Gene C | 3.1 | <0.001 | Stress Response |

Table 2: Hypothetical Proteomic Data of this compound Treatment This table is for illustrative purposes only, as no actual data is available.

| Protein | Log2 Fold Change | p-value | Cellular Component |

|---|---|---|---|

| Protein X | 1.9 | 0.002 | Mitochondrion |

| Protein Y | -2.2 | 0.003 | Nucleus |

| Protein Z | 1.5 | 0.01 | Cytosol |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Wf 2421

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Confirmation of WF-2421

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules by providing detailed information about the connectivity and spatial arrangement of atoms. anu.edu.audokumen.pub The structure assignment of this compound relied significantly on Magnetic Resonance Spectroscopy. nih.gov

One- and Two-Dimensional NMR Techniques for this compound Elucidation

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in a molecule and their chemical environments. sci-hub.sttandfonline.com Chemical shifts, splitting patterns (in ¹H NMR), and integration values are used to identify different functional groups and the number of atoms in each environment. hi.is

Two-dimensional NMR techniques offer crucial connectivity information. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, indicating which protons are coupled to each other through bonds. sci-hub.st Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate protons directly bonded to carbons, aiding in assigning carbon signals to specific proton environments. tandfonline.comnih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and through complex structural fragments. tandfonline.com

Based on spectroscopic evidence, including presumably these standard 1D and 2D NMR techniques, the complex biphenyl (B1667301) structure of this compound with its various hydroxyl, formamido, and carboxylic acid functionalities was elucidated and confirmed. nih.gov While the original research confirms the use of NMR, detailed experimental data, such as specific ¹H and ¹³C chemical shifts, coupling constants, or observed correlations from 2D NMR experiments for this compound, were not found in the provided search results.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis. waters.com MS was utilized in the structure assignment of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, often to several decimal places. acs.org This precise mass measurement allows for the determination of the elemental composition of a molecule or fragment ion by matching the experimental exact mass to theoretical masses calculated for various elemental combinations. waters.com

The molecular formula of this compound is established as C₁₉H₂₀N₂O₈, corresponding to a monoisotopic mass of 404.12198 Da. uni.lutargetmol.com This level of precision in mass determination is typically achieved through HRMS, which would have been critical in confirming the elemental composition of this compound during its characterization. Predicted m/z values for common adducts of this compound, such as [M+H]⁺ (405.12926), [M+Na]⁺ (427.11120), and [M-H]⁻ (403.11470), have been calculated. uni.lu

Table 1: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 405.12926 |

| [M+Na]⁺ | 427.11120 |

| [M+NH₄]⁺ | 422.15580 |

| [M+K]⁺ | 443.08514 |

| [M-H]⁻ | 403.11470 |

| [M+Na-2H]⁻ | 425.09665 |

| [M]⁺ | 404.12143 |

| [M]⁻ | 404.12253 |

Data derived from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragments of this compound and its Metabolites

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the subsequent analysis of the resulting fragment ions. bruker.com This technique provides detailed structural information by breaking down the molecule into smaller, characteristic pieces. By analyzing the masses of these fragments, researchers can deduce the connectivity and arrangement of atoms within the original molecule. MS/MS is also invaluable for identifying and characterizing metabolites of a compound by fragmenting the metabolite ions and comparing their fragmentation patterns to those of the parent compound or predicted structures.

While MS was used in the structure elucidation of this compound, specific experimental MS/MS fragmentation data for this compound or information regarding the identification of its metabolites using MS/MS were not detailed in the provided search results.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone in the structural elucidation of organic compounds. These methods probe the vibrational modes of molecules, providing characteristic fingerprints that reveal the presence of specific functional groups and can offer insights into molecular conformation. photothermal.commdpi.commjcce.org.mk

IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when a molecular vibration causes a change in the molecule's dipole moment. photothermal.commdpi.com This makes IR particularly sensitive to functional groups containing polar bonds, such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and carbon-oxygen (C-O) stretches, all of which are expected to be present in the structure of this compound (alpha-formamido-5'-(2-formamido-1-hydroxyethyl)- beta,2',6-trihydroxy-3-biphenylpropanoic acid). uni.lu Analysis of the positions and intensities of absorption bands in the IR spectrum allows for the identification of these key functional groups. For instance, a strong absorption band around 1700 cm⁻¹ would typically indicate the presence of a carbonyl group (from the carboxylic acid and formamide (B127407) functionalities), while bands in the 3200-3600 cm⁻¹ region would suggest the presence of hydroxyl and amine N-H stretching vibrations.

Raman spectroscopy, conversely, measures the inelastic scattering of light caused by molecular vibrations that induce a change in the molecule's polarizability. photothermal.commdpi.com This technique is generally more sensitive to non-polar bonds and symmetric vibrations, such as carbon-carbon double or triple bonds and aromatic ring breathing modes. photothermal.commdpi.com The biphenyl core of this compound, with its aromatic rings, would likely yield characteristic signals in a Raman spectrum, complementing the information obtained from IR spectroscopy. uni.lu The combined analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes and thus its functional group composition. photothermal.commdpi.com

While the initial report on this compound mentions the use of infrared spectrophotometry in its structural assignment, specific details of the IR spectrum, such as observed peak positions and their assignments to particular functional groups or conformational features of this compound, were not available in the consulted abstracts. nih.gov Detailed analysis of the vibrational spectra would involve correlating experimental frequencies with theoretical calculations to confirm the presence and environment of each functional group and potentially deduce preferred conformations in the solid state or solution.

Computational and Theoretical Investigations of Wf 2421

Quantum Chemical Calculations for Electronic Structure and Reactivity of WF-2421

Quantum chemical calculations provide insights into the electronic structure and reactivity of molecules. For a compound like this compound, these methods can elucidate its stable conformations, charge distribution, frontier molecular orbitals, and potential reaction pathways. While general computational methods are mentioned in the context of analyzing therapeutic agents including this compound, specific detailed findings from quantum chemical calculations applied directly to this compound were not prominently found in the provided search results. psu.edugoogle.comgoogleapis.com

Density Functional Theory (DFT) Applications to this compound for Energetics and Geometries

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. For this compound, DFT could be applied to determine its optimized three-dimensional geometry and relative energies of different conformers. These calculations can provide fundamental information about the molecule's shape and stability. DFT can also be used to calculate properties such as vibrational frequencies, which help in identifying stable structures and can be compared with experimental spectroscopic data. Although DFT calculations have been applied to other aldose reductase inhibitors to study molecular reactivity and stability, specific results for this compound from such studies were not detailed in the search snippets. researchgate.net

Ab Initio Methods for High-Accuracy Predictions of this compound Properties

Ab initio methods, based on first principles of quantum mechanics, can provide highly accurate predictions of molecular properties. These methods, while computationally more expensive than DFT, can be used to calculate properties such as ionization potentials, electron affinities, and reaction barriers for this compound. Such calculations can offer a deeper understanding of the compound's behavior in various chemical environments. No specific ab initio studies focused on this compound were found in the provided search results.

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments and Ligand-Target Complexes

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different solvent environments, providing insights into its solubility and conformational flexibility in solution. Furthermore, MD simulations of this compound in complex with its biological target, aldose reductase, could reveal details about the binding pose, stability of the complex, and the dynamic interactions between the inhibitor and the enzyme. While MD simulations have been utilized in studies of other aldose reductase inhibitors to assess binding energy and stability of target-ligand complexes, specific MD simulation data for this compound was not available in the search results. researchgate.net

Ligand-Target Docking and Molecular Modeling for Predicted Interactions of this compound

Ligand-target docking is a computational method used to predict the preferred binding pose and affinity of a ligand (like this compound) to a target protein (aldose reductase). Molecular modeling, encompassing various computational techniques, aids in visualizing and analyzing these interactions at an atomic level. These methods are crucial in understanding how this compound might bind to the active site of aldose reductase and exert its inhibitory effect. While docking analysis has been performed for other compounds binding to related enzymes, specific docking studies detailing the interaction of this compound with aldose reductase were not found in the provided information. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) modeling involve developing predictive models that correlate chemical structure with biological activity or physicochemical properties. For this compound, QSAR/QSPR studies on a series of its analogues could help identify key structural features responsible for its aldose reductase inhibitory activity and other properties. These models can guide the design and synthesis of novel compounds with improved potency or desired characteristics. No specific QSAR or QSPR studies focused on this compound analogues were identified in the search results.

Pre Clinical Research and Exploratory Biological Applications of Wf 2421

In Vitro Biological Activity Profiling of WF-2421 in Cellular and Subcellular Models

In vitro studies are fundamental in the early stages of drug discovery and characterization, allowing for the investigation of a compound's direct effects on biological targets, cells, or simplified biological systems. Research into this compound has included such profiling, particularly focusing on its enzymatic activity.

Cell-Based Assays for Specific Pathway Modulation by this compound

Based on the currently available search information, specific detailed findings from cell-based assays specifically investigating pathway modulation by this compound were not identified. Research in this area would typically involve assessing the compound's effects on specific signaling cascades or biological pathways within live cells.

Functional Assays in Recombinant Systems and Isolated Biomolecules

| Biomolecule Source | Target Enzyme | Assay Type | IC50 (M) | Citation |

| Rabbit Lens | Aldose Reductase | Inhibition Assay (partially purified enzyme) | 3 x 10-8 | researchgate.netnih.gov |

Phenotypic Screening Approaches for Novel Activities of this compound

Specific details regarding the application of phenotypic screening approaches to identify novel biological activities of this compound were not found in the analyzed search results. Phenotypic screening typically involves observing the effect of a compound on a cellular or organismal phenotype without necessarily knowing the direct molecular target.

In Vivo Proof-of-Concept Investigations in Mechanistic Animal Models (Excluding Clinical Human Trials)

Pharmacological Investigations and Target Engagement in Animal Models

Information specifically detailing pharmacological investigations or the assessment of target engagement by this compound in animal models was not identified in the provided search results. Such studies would typically evaluate how the compound is absorbed, distributed, metabolized, and excreted in animals, as well as confirm its interaction with the intended biological target in vivo.

Future Directions and Emerging Research Avenues for Wf 2421

Integration of WF-2421 Research with Systems Biology and Omics Data

Integrating research on this compound with systems biology and omics data holds significant potential. Systems biology aims to understand complex biological systems by integrating experimental and computational approaches, utilizing data from various 'omics' fields such as genomics, proteomics, and transcriptomics. numberanalytics.comresearchgate.net This holistic approach can reveal how individual components interact to give rise to emergent properties. numberanalytics.com

Applying systems biology to this compound could involve analyzing its interactions within biological networks. Integrating omics data, a cornerstone of systems biology, involves combining data from genomics (DNA sequencing and gene expression), proteomics (protein structure, function, and interactions), and transcriptomics (RNA transcripts). numberanalytics.comnih.gov This can provide a comprehensive understanding of how biological systems function and respond to perturbations. numberanalytics.com For instance, integrating transcriptomics and proteomics data can offer a more complete view of biological systems. nih.gov Machine learning can be applied to integrate multi-omics data for disease prediction and biomarker discovery. nih.gov

Research could investigate how this compound affects gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) within a biological system. By integrating these diverse datasets, researchers might identify the specific pathways or networks that this compound influences, offering insights into its potential mechanisms of action or its effects on cellular processes. This could involve constructing gene-metabolite networks to visualize interactions and identify key regulatory nodes. nih.gov

Exploration of Novel Synthetic Methodologies for this compound and Complex Derivatives

Exploring novel synthetic methodologies is crucial for potentially improving the efficiency, scalability, and sustainability of this compound production, as well as for creating complex derivatives with potentially altered or enhanced properties. Novel approaches in synthesis are continuously being developed, focusing on areas such as one-pot methods and the functionalization of complex molecules. gla.ac.ukucl.ac.uk

Future research could focus on developing more streamlined or environmentally friendly synthetic routes to this compound. This might involve exploring catalytic reactions, flow chemistry, or other innovative techniques that minimize waste and energy consumption. Additionally, novel synthetic methods could be employed to create libraries of this compound derivatives by introducing different functional groups or modifying its core structure. Such derivatives could then be evaluated for new biological activities or improved characteristics. Research in novel synthesis has also included the creation of fluorescent amino acids and the functionalization of molecules via cross-coupling reactions. gla.ac.uk

Advanced Computational Modeling and Artificial Intelligence Applications in this compound Discovery

Advanced computational modeling and artificial intelligence (AI) are transforming drug discovery and could be powerful tools in this compound research. scienceopen.compreprints.org Computational models are increasingly used in drug research for bioactivity prediction, drug-related interaction prediction, and modeling for specific diseases. nih.gov AI, particularly machine learning, is seen as a transformative asset in molecular modeling and drug discovery, capable of processing vast datasets and discerning complex patterns. preprints.org

Interdisciplinary Research Collaborations for this compound Characterization and Application

Interdisciplinary research is considered crucial for scientific breakthroughs and addressing complex societal problems. awti.nlmyresearchconnect.com Collaboration across different scientific disciplines can lead to outcomes that would not be achievable within a single field. myresearchconnect.com

Characterizing this compound and exploring its potential applications will likely benefit significantly from interdisciplinary collaborations. This could involve chemists working with biologists to understand its cellular effects, pharmacologists to study its interactions with biological systems, and computational scientists to model its behavior. Collaborations could extend to materials scientists if this compound has potential applications in novel materials, or to environmental scientists if its environmental impact needs to be assessed. Interdisciplinary research can involve integrating methods or theories from multiple disciplines and even involving non-scientific partners. awti.nl Addressing complex global challenges increasingly requires collaboration between researchers from different disciplines. myresearchconnect.com

Unexplored Biological Systems and Theoretical Frameworks for this compound Investigation

Future research could explore the effects of this compound in biological systems that have not yet been investigated in relation to this compound. This could include different cell types, organisms, or even complex biological communities. Investigating this compound within the context of various theoretical frameworks could also provide new perspectives on its behavior and potential applications. Theoretical frameworks can guide research and help in understanding complex systems. herts.ac.ukosf.io

Exploring this compound in unexplored biological systems might reveal novel biological activities or effects that were not apparent in previously studied systems. This could lead to the discovery of new therapeutic uses or other applications. Furthermore, applying different theoretical frameworks, such as network theory, complexity theory, or specific biological models, could help in interpreting experimental data, generating hypotheses, and designing future experiments related to this compound. Biological systems can be viewed as open systems, and theoretical perspectives can provide frameworks for understanding their complexity. herts.ac.ukpolytechnique.frescholarship.org

Q & A

Q. What are the critical parameters to prioritize when designing a reproducible synthesis protocol for WF-2421?

- Methodological Answer : Reproducible synthesis requires meticulous documentation of reaction conditions (temperature, solvent ratios, catalyst loading) and adherence to standardized purification protocols. Include control experiments to assess batch-to-batch variability, and validate purity via HPLC or GC-MS. Replicate synthesis across independent labs to confirm procedural robustness . Table 1 : Key Parameters for Synthesis Optimization

| Parameter | Example Values | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 25°C vs. 40°C | NMR kinetics analysis |

| Solvent Purity | ≥99.9% | Karl Fischer titration |

| Catalyst Efficiency | 0.5 mol% vs. 1.0 mol% | Yield comparison via LC-MS |

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) with chromatographic methods (HPLC, LC-MS) to confirm structural identity. Quantify purity using differential scanning calorimetry (DSC) and elemental analysis. Cross-reference data with established reference standards, and report spectral deviations >2% as potential impurities .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer : Use non-linear regression models to calculate IC/EC values, ensuring replicates (n ≥ 3) to account for biological variability. Apply ANOVA for multi-group comparisons, and validate assumptions (e.g., normality) via Shapiro-Wilk tests. Report confidence intervals and effect sizes to contextualize significance thresholds .

Advanced Research Questions

Q. What methodologies are recommended for resolving conflicting data on this compound’s mechanism of action across experimental models?

- Methodological Answer : Conduct systematic cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based assays). Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell line specificity, assay sensitivity). Utilize knockout models or siRNA silencing to isolate target pathways, and apply Bayesian statistics to quantify uncertainty .

Q. How can researchers optimize this compound’s bioavailability while maintaining therapeutic efficacy in preclinical models?

- Methodological Answer : Employ formulation strategies such as nanoencapsulation or prodrug design to enhance solubility. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentration profiles with efficacy endpoints. Validate findings in multiple in vivo models (e.g., rodents, zebrafish) and assess toxicity via histopathology and serum biomarkers .

Q. What strategies mitigate bias when interpreting this compound’s efficacy in heterogeneous biological systems?

- Methodological Answer : Implement blinded data analysis and randomized sample allocation. Use stratified sampling to account for population variability (e.g., age, genetic background). Integrate negative controls and sham treatments to isolate compound-specific effects. Apply mixed-effects models to adjust for batch or operator variability .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw datasets (spectra, chromatograms) in supplementary materials, annotated with metadata (instrument settings, software versions). Use electronic lab notebooks (ELNs) for real-time data logging, and cross-validate critical findings via third-party replication .

Contradiction Analysis and Validation

Q. What frameworks are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Develop a tiered validation pipeline:

Confirm in vitro target engagement via SPR or ITC.

Assess cellular permeability using Caco-2 monolayers.

Evaluate in vivo exposure via microdialysis or PET imaging.

Discrepancies may arise from off-target effects or metabolic instability; address these via metabolite profiling (e.g., UPLC-QTOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.